

Understanding the Impact of Hpk1-IN-13 on HPK1 Signaling: A Technical Guide

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Compound of Interest		
Compound Name:	Hpk1-IN-13	
Cat. No.:	B12422944	Get Quote

Disclaimer: Specific quantitative data and detailed experimental protocols for **Hpk1-IN-13**, referenced as compound 64 in patent WO2021213317A1, are not publicly available in the retrieved search results. This guide provides a comprehensive overview of the well-established role of HPK1 in immune signaling and the expected effects of a potent inhibitor like **Hpk1-IN-13**, based on available scientific literature on other HPK1 inhibitors. The experimental protocols and data presented are illustrative examples from the field and should not be directly attributed to **Hpk1-IN-13**.

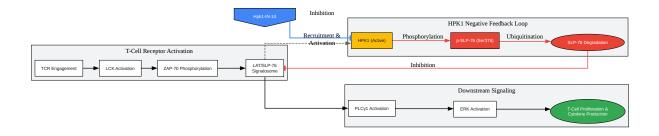
Introduction to HPK1 and its Role in Immune Regulation

Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-activated Protein Kinase Kinase Kinase Kinase 1 (MAP4K1), is a serine/threonine kinase predominantly expressed in hematopoietic cells.[1] It functions as a critical negative regulator of T-cell receptor (TCR) and B-cell receptor (BCR) signaling pathways.[2][3] Upon TCR engagement, HPK1 is activated and subsequently phosphorylates downstream targets, most notably the adapter protein SLP-76 at serine 376.[4][5] This phosphorylation event leads to the recruitment of 14-3-3 proteins, resulting in the ubiquitination and subsequent degradation of SLP-76.[4] The degradation of SLP-76 dampens the T-cell activation signal, leading to reduced proliferation and cytokine production.[4] By inhibiting HPK1, compounds like **Hpk1-IN-13** are expected to block this negative feedback loop, thereby enhancing T-cell-mediated anti-tumor immunity.[3]



The HPK1 Signaling Pathway and the Mechanism of Hpk1-IN-13

The signaling cascade initiated by TCR activation and negatively regulated by HPK1 is a complex process involving numerous protein interactions and post-translational modifications. A potent inhibitor such as **Hpk1-IN-13** is designed to interfere with the kinase activity of HPK1, preventing the downstream phosphorylation of its substrates.



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HPK1 signaling pathway and inhibition by **Hpk1-IN-13**.

Experimental Protocols for Characterizing HPK1 Inhibitors

The evaluation of HPK1 inhibitors typically involves a series of biochemical and cellular assays to determine their potency, selectivity, and mechanism of action.

Biochemical Kinase Assay (Illustrative Example)



Objective: To determine the in vitro inhibitory activity of a compound against the HPK1 enzyme.

Methodology: A common method is a time-resolved fluorescence energy transfer (TR-FRET) assay.

 Reagents: Recombinant human HPK1 enzyme, a biotinylated peptide substrate (e.g., a fragment of SLP-76), ATP, a Europium-labeled anti-phospho-serine antibody, and a Streptavidin-conjugated acceptor fluorophore.

Procedure:

- The HPK1 enzyme is incubated with the test compound (e.g., Hpk1-IN-13) at various concentrations in a microplate well.
- The kinase reaction is initiated by the addition of the peptide substrate and ATP.
- The reaction is allowed to proceed for a defined period at a controlled temperature.
- The reaction is stopped by the addition of EDTA.
- The detection reagents (Europium-labeled antibody and Streptavidin-acceptor) are added.
- After an incubation period, the TR-FRET signal is measured. A decrease in the FRET signal corresponds to the inhibition of substrate phosphorylation.
- Data Analysis: The IC50 value, the concentration of the inhibitor required to reduce enzyme activity by 50%, is calculated by fitting the dose-response data to a four-parameter logistic equation.

Cellular Phospho-SLP76 (pSLP76) Assay (Illustrative Example)

Objective: To measure the ability of a compound to inhibit HPK1 activity within a cellular context.

Methodology: This assay typically uses a T-cell line, such as Jurkat cells, that endogenously expresses the TCR signaling components.

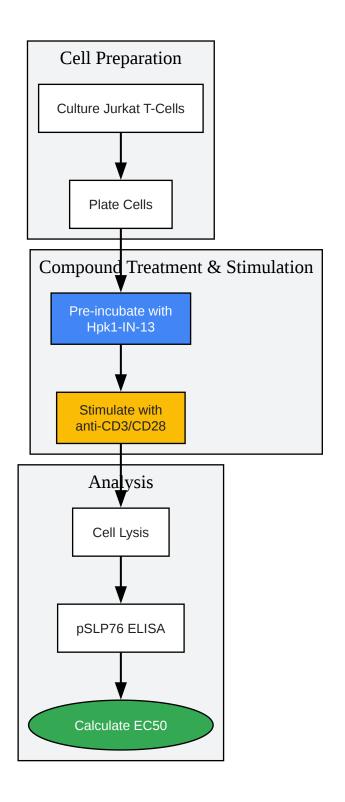
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- Cell Culture: Jurkat T-cells are cultured under standard conditions.
- Procedure:
 - Cells are pre-incubated with the test compound at various concentrations.
 - TCR signaling is stimulated using anti-CD3/CD28 antibodies.
 - After a short incubation period, the cells are lysed.
 - The level of phosphorylated SLP-76 (Ser376) in the cell lysate is quantified using an immunoassay, such as an ELISA or a bead-based assay (e.g., Luminex).
- Data Analysis: The EC50 value, the concentration of the compound that causes a 50% reduction in the pSLP76 signal, is determined from the dose-response curve.





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